Butyl acrylate is an organic compound with the formula C₄H₉O₂CCH=CH₂. It is a colorless liquid, the butyl ester of acrylic acid (CH₂=CHCOOH) []. BA holds immense importance due to its role as a precursor to various polymers with diverse applications [].
The key feature of BA's structure is the acrylic acid moiety (CH₂=CHCOOH) containing a double bond (C=C) and a carboxylic acid group (COOH). The butyl group (C₄H₉) is attached to the carboxylic acid group through an ester linkage (C-O-C) []. This structure allows BA to readily undergo polymerization reactions, where the double bond participates in chain formation [].
Butyl acrylate is commercially produced via the acid-catalyzed esterification of acrylic acid with n-butanol []. The balanced chemical equation for this reaction is:
CH₂=CHCOOH + C₄H₉OH → CH₂=CHCOOC₄H₉ + H₂O (Eq. 1) []
BA readily undergoes polymerization reactions due to its double bond. These reactions can be initiated by free radicals, heat, or light, leading to the formation of poly(butyl acrylate) (PBA) or copolymers with other monomers [].
BA can also participate in various addition reactions across the double bond, such as with alcohols or thiols, to form new functionalized esters [].
Butyl acrylate is a flammable liquid (flash point: 45 °C) and can irritate the skin, eyes, and respiratory system upon exposure [].
Flammable;Irritant